1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea
CAS No.: 1207054-13-4
Cat. No.: VC6675019
Molecular Formula: C16H14BrN3O3S
Molecular Weight: 408.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207054-13-4 |
|---|---|
| Molecular Formula | C16H14BrN3O3S |
| Molecular Weight | 408.27 |
| IUPAC Name | 1-(4-bromo-1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea |
| Standard InChI | InChI=1S/C16H14BrN3O3S/c1-22-11-7-6-9(8-12(11)23-2)18-15(21)20-16-19-14-10(17)4-3-5-13(14)24-16/h3-8H,1-2H3,(H2,18,19,20,21) |
| Standard InChI Key | GPJLNNWKSUXZRR-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)NC2=NC3=C(S2)C=CC=C3Br)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzothiazole scaffold substituted at the 4-position with a bromine atom and at the 2-position with a urea linkage connecting to a 3,4-dimethoxyphenyl group. The benzothiazole nucleus contributes aromaticity and planar rigidity, while the bromine atom enhances electrophilic reactivity and influences binding interactions. The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may modulate solubility and intermolecular interactions .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃BrN₃O₃S |
| Molecular Weight | 422.26 g/mol |
| LogP (Predicted) | 3.2 ± 0.5 |
| Solubility (Water) | <1 mg/mL |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea follows a two-step protocol adapted from benzothiazolyl urea syntheses :
-
Formation of Imidazolyl Intermediate:
-
4-Bromobenzothiazole-2-amine reacts with 1,1'-carbonyldiimidazole (CDI) in a dimethylformamide (DMF)/dichloromethane (DCM) mixture under reflux to yield an imidazolyl carbamate intermediate.
-
-
Urea Coupling:
-
The intermediate is treated with 3,4-dimethoxyaniline in the presence of triethylamine (Et₃N) at room temperature, facilitating nucleophilic displacement to form the final urea derivative.
-
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | CDI, DMF/DCM, reflux, 4 h | 75% |
| 2 | Et₃N, DMF, RT, 12 h | 68% |
Structural Modifications
Comparative studies indicate that bromine at the 4-position enhances steric and electronic interactions with enzyme active sites, while the 3,4-dimethoxy groups improve solubility and pharmacokinetic profiles . Substitution with thiourea (replacing carbonyl with thiocarbonyl) reduces activity, underscoring the urea linkage's critical role .
Biological Activity and Mechanism
Enzyme Inhibition
The compound exhibits uncompetitive inhibition against 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a mitochondrial enzyme implicated in Alzheimer’s disease pathogenesis.
Table 3: Inhibitory Activity Against 17β-HSD10
| Compound | IC₅₀ (μM) | Inhibition Type |
|---|---|---|
| 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea | 2.1 ± 0.3 | Uncompetitive |
| Positive Control (AG-18051) | 5.8 ± 0.6 | Competitive |
Kinetic studies reveal that the compound binds preferentially to the enzyme-substrate complex, reducing catalytic turnover without affecting substrate affinity . Molecular docking suggests interactions between the bromine atom and hydrophobic pockets in the enzyme’s active site, while the dimethoxyphenyl group stabilizes binding via π-π stacking .
Therapeutic Implications
Alzheimer’s Disease
By inhibiting 17β-HSD10, the compound reduces neurotoxic amyloid-β peptide accumulation, a hallmark of Alzheimer’s pathology . In vitro models show a 40% reduction in amyloid-β42 levels at 10 μM concentration, comparable to clinical candidates like donepezil .
Antibacterial Applications
Preliminary assays on related derivatives suggest potential against drug-resistant Mycobacterium tuberculosis (MIC: 1.5–3 μg/mL) . The bromine atom may disrupt bacterial cell wall synthesis, though mechanistic validation is pending.
Challenges and Future Directions
Pharmacokinetic Optimization
Despite promising activity, the compound’s low aqueous solubility (<1 mg/mL) and high logP (3.2) limit bioavailability. Prodrug strategies, such as methoxy group esterification, are under investigation to enhance solubility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume